

Spectroscopic Profile of 3-Ethoxypropylamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Ethoxypropylamine**

Cat. No.: **B153944**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **3-Ethoxypropylamine** (CAS No: 6291-85-6), a versatile primary amine with applications in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Gas Chromatography-Mass Spectrometry (GC-MS) data, along with the experimental protocols for data acquisition.

Chemical Structure and Properties

- IUPAC Name: 3-ethoxypropan-1-amine[1]
- Molecular Formula: C₅H₁₃NO[1][2]
- Molecular Weight: 103.16 g/mol [1]
- Synonyms: 1-Propanamine, 3-ethoxy-; 3-Ethoxy-1-propanamine; 3-Aminopropyl Ethyl Ether[1][3]

Spectroscopic Data

The following tables summarize the key spectroscopic data for **3-Ethoxypropylamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

[¹H NMR \(Proton NMR\) Data\[4\]](#)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
1.15	t	3H	-O-CH ₂ -CH ₃
1.65	p	2H	-CH ₂ -CH ₂ -CH ₂ -
2.75	t	2H	-CH ₂ -NH ₂
3.40	q	2H	-O-CH ₂ -CH ₃
3.45	t	2H	-CH ₂ -O-
1.35 (variable)	s (broad)	2H	-NH ₂

Solvent: CDCl₃, Instrument: Varian A-60[4]

[¹³C NMR \(Carbon-13 NMR\) Data](#)

Chemical Shift (ppm)	Assignment
15.2	-O-CH ₂ -CH ₃
31.5	-CH ₂ -CH ₂ -CH ₂ -
40.0	-CH ₂ -NH ₂
66.5	-O-CH ₂ -CH ₃
70.8	-CH ₂ -O-

[Infrared \(IR\) Spectroscopy\[2\]\[5\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3380 - 3250	Strong, Broad	N-H stretch (primary amine)
2970 - 2850	Strong	C-H stretch (aliphatic)
1590	Medium	N-H bend (scissoring)
1465	Medium	C-H bend (methylene)
1110	Strong	C-O-C stretch (ether)

Technique: Transmission Infrared (IR) Spectroscopy[5]

Gas Chromatography-Mass Spectrometry (GC-MS)[1]

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)
30	99.99
56	18.85
57	14.06
27	12.84
74	12.00

Instrument: HITACHI M-80A, Ionization Mode: Electron Ionization (EI-B)[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the cited spectroscopic data.

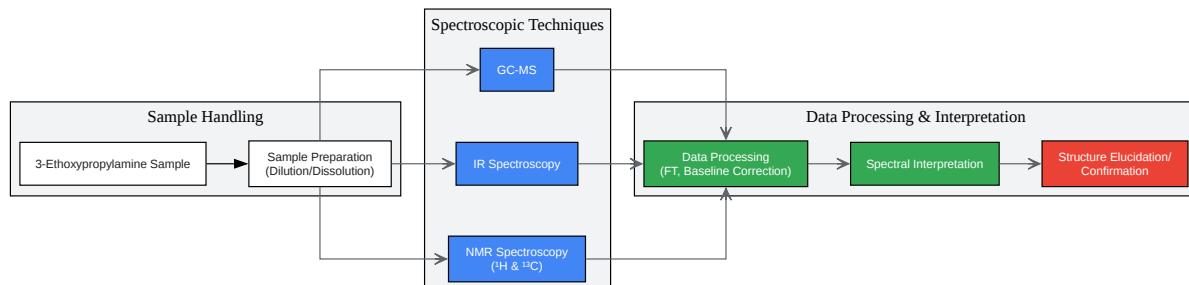
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A solution of **3-Ethoxypropylamine** (5-10 mg) is prepared by dissolving the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

- Instrumentation: A Varian A-60 NMR spectrometer (or equivalent) is used for data acquisition.
- ^1H NMR Acquisition: The proton NMR spectrum is acquired with a sufficient number of scans to achieve an adequate signal-to-noise ratio. Key parameters include a pulse angle of 90° , a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- ^{13}C NMR Acquisition: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ^{13}C .
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

- Sample Preparation: For transmission IR, a thin film of neat liquid **3-Ethoxypropylamine** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker IFS 85, is used for analysis.[\[1\]](#)
- Data Acquisition: A background spectrum of the clean, empty sample holder is first recorded. The sample is then placed in the infrared beam path, and the sample spectrum is recorded. The instrument typically scans the mid-infrared range ($4000\text{-}400\text{ cm}^{-1}$).
- Data Processing: The final IR spectrum is presented as a plot of transmittance (%) versus wavenumber (cm^{-1}), after automatic subtraction of the background spectrum by the instrument's software.


Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of **3-Ethoxypropylamine** is prepared in a volatile organic solvent such as dichloromethane or methanol.
- Gas Chromatography (GC):

- Instrumentation: A gas chromatograph equipped with a capillary column (e.g., a non-polar DB-5 or similar) is used to separate the components of the sample mixture.
- Injection: A small volume (typically 1 μ L) of the prepared solution is injected into the heated inlet of the GC.
- Separation: The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure the elution of the analyte. Helium is typically used as the carrier gas.
- Mass Spectrometry (MS):
 - Instrumentation: The outlet of the GC column is coupled to a mass spectrometer, such as a HITACHI M-80A.[\[1\]](#)
 - Ionization: As **3-Ethoxypropylamine** elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV) in Electron Ionization (EI) mode.
 - Detection: The resulting positively charged fragments are separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected.
- Data Analysis: The resulting total ion chromatogram (TIC) shows the retention time of the analyte, and the mass spectrum at that retention time provides the fragmentation pattern, which is used for structural elucidation and identification.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Ethoxypropylamine**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Propanolamine ethyl ether | C5H13NO | CID 22720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Ethoxypropylamine(6291-85-6) IR Spectrum [chemicalbook.com]
- 3. 3-エトキシプロピラミン | 3-Ethoxypropylamine | 6291-85-6 | 東京化成工業株式会社 [tcichemicals.com]
- 4. spectrabase.com [spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Ethoxypropylamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b153944#3-ethoxypropylamine-spectroscopic-data-nmr-ir-gc-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com